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Compound of Interest

Compound Name: X77

Cat. No.: B8144501

For Researchers, Scientists, and Drug Development Professionals

Introduction

X77 is a potent, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of the SARS-
CoV-2 virus, the causative agent of COVID-19. Its systematic name is N-(4-tert-butylphenyl)-N-
[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide.[1] X77 has
been a critical tool in the research and development of antiviral therapies due to its strong
binding affinity for the Mpro active site. The crystal structure of X77 in complex with SARS-
CoV-2 Mpro has been resolved and is available in the Protein Data Bank (PDB) under the
accession code 6W63. This document provides detailed protocols and application notes for the
chemical synthesis of X77 for research purposes, based on established synthetic
methodologies for similar compounds.

Chemical and Physical Properties of X77

A summary of the key chemical and physical properties of X77 is presented in the table below.
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Property Value

N-(4-tert-butylphenyl)-N-[(1R)-2-
IUPAC Name (cyclohexylamine)-2-oxo-1-(pyridin-3-

yl)ethyl]-1H-imidazole-4-carboxamide

Molecular Formula C27H33Ns02

Molecular Weight 459.59 g/mol

CAS Number 2455518-33-7

Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Synthetic Pathway Overview

While a definitive, step-by-step published synthesis for X77 is not readily available in the public
domain, the structure of the molecule strongly suggests a synthetic route based on a multi-
component reaction, such as the Ugi four-component reaction (Ugi-4CR). This reaction is a
powerful tool in medicinal chemistry for the rapid assembly of complex molecules from simple
starting materials.

The proposed Ugi-4CR for the synthesis of X77 would involve the one-pot reaction of four key
building blocks:

An Aldehyde: Pyridine-3-carbaldehyde

An Amine: 4-tert-butylaniline

A Carboxylic Acid: 1H-imidazole-4-carboxylic acid

An Isocyanide: Cyclohexyl isocyanide

The logical workflow for the synthesis based on this approach is illustrated in the diagram
below.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8144501?utm_src=pdf-body
https://www.benchchem.com/product/b8144501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Starting Materials

(Pyridine-3-carba|dehyde) l 4-tert-butylaniline l (1H-imidazole-4-carboxylic acid) (Cyclohexyl isocyanide)

Reaction

Ugi Four-Component
Reaction (Ugi-4CR)

Dne-pot synthesis

s

Product & Purification

Crude X77

Purification
(e.g., Column Chromatography)

Pure X77

Click to download full resolution via product page

Caption: Proposed synthetic workflow for X77 via a Ugi four-component reaction.
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Experimental Protocol: Ugi Four-Component
Synthesis of X77

This protocol is a representative procedure based on the principles of the Ugi-4CR for the
synthesis of a-acetamido carboxamides. Optimization of reaction conditions (solvent,
temperature, and reaction time) may be necessary to achieve optimal yields and purity of X77.

Materials and Reagents:

o Pyridine-3-carbaldehyde
 4-tert-butylaniline

e 1H-imidazole-4-carboxylic acid

¢ Cyclohexyl isocyanide

e Methanol (anhydrous)

e Dichloromethane (DCM)

o Ethyl acetate (EtOAC)

e Hexanes

e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazSOa)
« Silica gel for column chromatography
Procedure:

¢ Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add
pyridine-3-carbaldehyde (1.0 eq), 4-tert-butylaniline (1.0 eq), and 1H-imidazole-4-carboxylic
acid (1.0 eq).

» Solvent Addition: Dissolve the starting materials in anhydrous methanol (0.2-0.5 M
concentration with respect to the aldehyde).
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o Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the
formation of the imine intermediate.

 Isocyanide Addition: To the stirring mixture, add cyclohexyl isocyanide (1.0 eq) dropwise.

e Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up:

o Upon completion, concentrate the reaction mixture under reduced pressure to remove the
methanol.

o Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAC).

o Wash the organic layer with saturated sodium bicarbonate solution to remove any
unreacted carboxylic acid, followed by a wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude X77 product.

o Purification:

o Purify the crude product by silica gel column chromatography. A gradient elution system of
hexanes and ethyl acetate is a suitable starting point for optimizing the separation.

o Combine the fractions containing the pure product (as determined by TLC) and
concentrate under reduced pressure to afford pure X77 as a solid.

e Characterization:

o Confirm the identity and purity of the synthesized X77 using standard analytical
techniques such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Expected vs. Experimental

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8144501?utm_src=pdf-body
https://www.benchchem.com/product/b8144501?utm_src=pdf-body
https://www.benchchem.com/product/b8144501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

Parameter Expected Value Experimental Result

Molecular Weight 459.2634 g/mol To be determined by HRMS

Characteristic peaks for
1H NMR aromatic, aliphatic, and To be determined

imidazole protons

Characteristic peaks for all ]
13C NMR ) To be determined
carbon atoms in the molecule

To be determined by HPLC or

Purity >95% NMR
q

_ Dependent on reaction _
Yield To be determined

optimization

Mechanism of Action: Inhibition of SARS-CoV-2
Main Protease

X77 functions by binding to the active site of the SARS-CoV-2 main protease (Mpro). Mpro is a
cysteine protease that is essential for the life cycle of the virus, as it is responsible for cleaving
the viral polyproteins into functional individual proteins. By occupying the active site, X77
prevents the natural substrate from binding, thereby inhibiting viral replication. The diagram
below illustrates this inhibitory mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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